molecular formula C8H3ClFNO2 B2623899 4-Chloro-3-cyano-2-fluorobenzoic acid CAS No. 1628684-15-0

4-Chloro-3-cyano-2-fluorobenzoic acid

Cat. No.: B2623899
CAS No.: 1628684-15-0
M. Wt: 199.57
InChI Key: HCIDUHQPCWSXOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-cyano-2-fluorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzoic acid with zinc cyanide under specific conditions . The reaction typically requires a solvent such as methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines .

Scientific Research Applications

4-Chloro-3-cyano-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-fluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid
  • 4-Chloro-2-cyano-3-fluorobenzoic acid

Uniqueness

4-Chloro-3-cyano-2-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications, where its specific reactivity and interactions are advantageous .

Properties

IUPAC Name

4-chloro-3-cyano-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDUHQPCWSXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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